molecular formula C5HCl3N2O B1619849 3,6-Dichloropyridazine-4-carbonyl chloride CAS No. 6531-08-4

3,6-Dichloropyridazine-4-carbonyl chloride

Cat. No. B1619849
CAS RN: 6531-08-4
M. Wt: 211.43 g/mol
InChI Key: UGKIAJNNQAMSHX-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine-4-carbonyl chloride is a chemical compound with the molecular formula C5HCl3N2O and a molecular weight of 211.43 . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 3,6-Dichloropyridazine-4-carbonyl chloride involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with oxalyl chloride in the presence of N,N-dimethyl-formamide (DMF) in dichloromethane at room temperature . The mixture is allowed to stir overnight, and the solvent is then removed in vacuo to afford the crude acid chloride as oil, which is used without further purification .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloropyridazine-4-carbonyl chloride consists of a pyridazine ring which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and a carbonyl chloride group .


Chemical Reactions Analysis

The primary chemical reaction involving 3,6-Dichloropyridazine-4-carbonyl chloride is its formation from 3,6-dichloropyridazine-4-carboxylic acid . The carboxylic acid group is converted into a carbonyl chloride group, a common reaction in organic synthesis.


Physical And Chemical Properties Analysis

3,6-Dichloropyridazine-4-carbonyl chloride is a solid compound with a density of 1.675g/cm3 . It has a boiling point of 349.3ºC at 760 mmHg . The compound’s exact melting point is not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Functionalization

  • Palladium-Catalyzed Cross-Coupling Reactions : 3,6-Dichloropyridazine has been used in palladium-catalyzed cross-coupling reactions with organozinc compounds, enabling selective mono-substitution of one chlorine atom (Chekmarev, Stepanov, & Kasatkin, 2005).

  • Functionalization Using Metallation : Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using specific zinc and magnesium compounds has been achieved, leading to the creation of highly substituted pyrazolo[3,4-c]pyridazines derivatives (Wunderlich & Knochel, 2008).

  • Formation of β-Spirolactams and Pyrrolo[2,3-c]pyridazin-6-ones : Treatment of certain dichloropyridazines with acid chlorides leads to the formation of β-spirolactams, which can be transformed into pyrrolo[2,3-c]pyridazin-6-ones, indicating potential in synthetic chemistry (Stoll et al., 2015).

Spectroscopy and Molecular Structure Analysis

  • Vibrational Spectral Analysis : Detailed vibrational spectral analysis of 3,6-dichloropyridazine derivatives has been carried out, providing insights into their molecular structure and properties, useful in the field of material sciences and chemistry (Prabavathi, Nayaki, & Reddy, 2015).

Synthesis of Novel Compounds

  • Synthesis of Diaminopyridazine : An efficient synthesis method for 3,6-diaminopyridazine from 3,6-dichloropyridazine has been reported, highlighting its utility in creating novel compounds (Xing, Petitjean, Schmidt, & Cuccia, 2007).

  • Regioselective Heteroarylation : A study detailed the synthesis of 6,7-disubstituted pyrrolo[1,2-b]pyridazines through regioselective reactions involving 3,6-dichloropyridazine, contributing to the development of new synthetic methodologies (Pal, Batchu, Khanna, & Yeleswarapu, 2002).

Safety And Hazards

3,6-Dichloropyridazine-4-carbonyl chloride is classified as acutely toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3,6-dichloropyridazine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKIAJNNQAMSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215653
Record name 3,6-Dichloropyridazine-4-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyridazine-4-carbonyl chloride

CAS RN

6531-08-4
Record name 3,6-Dichloro-4-pyridazinecarbonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropyridazine-4-carbonyl chloride
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Record name 3,6-Dichloropyridazine-4-carbonyl chloride
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Record name 3,6-dichloropyridazine-4-carbonyl chloride
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Synthesis routes and methods

Procedure details

To a suspension of 3,6-dichloropyridazine-4-carboxylic acid (1.16 g, 6 mmol) in toluene (20 mL) were added DMF (2 drops) and SOCl2 (4 mL) and the mixture was heated at reflux temperature for 3 h. The volatiles were removed and the residue was stripped with toluene. The resulting brown oil (3,6-dichloropyridazine-4-carbonyl chloride) was used without purification.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MYA Shuheil - 2005 - University of Jordan
Number of citations: 0

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